molecular formula C11H17NO B13878224 (2-Methoxy-5-propan-2-ylphenyl)methanamine

(2-Methoxy-5-propan-2-ylphenyl)methanamine

Cat. No.: B13878224
M. Wt: 179.26 g/mol
InChI Key: FGBLJWHMRIDEAR-UHFFFAOYSA-N
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Description

(2-Methoxy-5-propan-2-ylphenyl)methanamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a methoxy group, an isopropyl group, and a methanamine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-5-propan-2-ylphenyl)methanamine typically involves the reaction of 2-methoxy-5-propan-2-ylbenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-5-propan-2-ylphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexyl derivative.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon or platinum oxide in the presence of hydrogen gas are commonly employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: 2-Methoxy-5-propan-2-ylphenol

    Reduction: 2-Methoxy-5-propan-2-ylcyclohexylamine

    Substitution: Various N-substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, (2-Methoxy-5-propan-2-ylphenyl)methanamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also used in the development of new bioactive molecules.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is also used as a precursor for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of (2-Methoxy-5-propan-2-ylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-methylaniline
  • 2-Methoxyphenylamine
  • 2-Methoxy-5-ethylphenylamine

Uniqueness

(2-Methoxy-5-propan-2-ylphenyl)methanamine is unique due to the presence of both a methoxy group and an isopropyl group on the aromatic ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-methoxy-5-propan-2-ylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8(2)9-4-5-11(13-3)10(6-9)7-12/h4-6,8H,7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBLJWHMRIDEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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